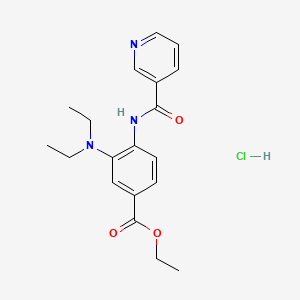

Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride

Description

Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride (CAS: 94276-20-7) is a benzoate ester derivative with a molecular formula of C₁₉H₂₄ClN₃O₃ and a molecular weight of 377.866 g/mol . Its structure features a diethylamino group at the 3-position and a 3-pyridylcarbonylamino substituent at the 4-position of the benzene ring, coupled with an ethyl ester moiety. The compound exhibits moderate lipophilicity (LogP = 2.75) and is analyzed via reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . Applications include pharmacokinetic studies and impurity isolation in preparative separations .

Properties

CAS No. |

94276-20-7 |

|---|---|

Molecular Formula |

C19H24ClN3O3 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

ethyl 3-(diethylamino)-4-(pyridine-3-carbonylamino)benzoate;hydrochloride |

InChI |

InChI=1S/C19H23N3O3.ClH/c1-4-22(5-2)17-12-14(19(24)25-6-3)9-10-16(17)21-18(23)15-8-7-11-20-13-15;/h7-13H,4-6H2,1-3H3,(H,21,23);1H |

InChI Key |

HKXWNIBWJHCUFY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)C(=O)OCC)NC(=O)C2=CN=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components:

- Benzoic acid derivatives : Serve as the core structure.

- Pyridine-based reagents : Introduce the pyridylcarbonyl group.

- Diethylamine : Adds the diethylamino functionality.

Reaction Steps

Step 1: Formation of Intermediate

The reaction begins with the derivatization of benzoic acid to form an activated ester or amide. This step typically involves:

- Reagents : Benzoic acid derivative and activating agents like thionyl chloride or carbodiimides.

- Conditions : Reflux in an organic solvent such as dichloromethane or ethanol.

- Outcome : Formation of an intermediate compound ready for further functionalization.

Step 2: Introduction of Pyridylcarbonyl Group

The intermediate reacts with pyridine-based reagents to attach the pyridylcarbonyl group:

- Reagents : Pyridine derivatives and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions : Room temperature to mild heating (30–60°C), often in polar aprotic solvents like DMF (Dimethylformamide).

- Outcome : Formation of a pyridylcarbonyl-functionalized benzoic acid derivative.

Step 3: Addition of Diethylamino Group

The final step involves incorporating the diethylamino group:

- Reagents : Diethylamine or its hydrochloride salt.

- Conditions : Reflux in ethanol or methanol, sometimes under acidic conditions to facilitate salt formation.

- Outcome : Formation of this compound.

Purification Techniques

Purification is crucial for obtaining high-quality compounds suitable for pharmaceutical applications. Common methods include:

Crystallization

Crystallization from solvents like ethanol or acetone is used to isolate the pure compound:

- Conditions : Cooling the reaction mixture slowly to promote crystal formation.

- Advantages : High purity and ease of operation.

Chromatography

High-performance liquid chromatography (HPLC) is employed for further purification:

- Column Type : Reverse-phase columns (e.g., Newcrom R1).

- Mobile Phase : Acetonitrile-water mixtures with additives like phosphoric acid or formic acid.

- Outcome : Separation of impurities and confirmation of compound purity.

Analytical Methods

To confirm the identity and purity of this compound, several analytical techniques are utilized:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy verifies the chemical structure by identifying functional groups and connectivity within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and detects impurities:

High-Performance Liquid Chromatography (HPLC)

HPLC assesses compound purity and separates minor impurities:

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Purification Method |

|---|---|---|---|---|

| Intermediate Formation | Benzoic acid derivative | Dichloromethane | Reflux | Crystallization |

| Pyridylcarbonyl Addition | Pyridine derivative + EDC | DMF | 30–60°C | Chromatography |

| Diethylamino Addition | Diethylamine | Ethanol | Reflux | HPLC |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's information regarding the applications of compounds similar to "Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride":

Note: The search results do not provide extensive information specifically on the applications of "this compound". However, they do offer information on related compounds and their uses, which may provide some context.

1. Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propionate

- Technical Details: This compound, also known as Ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate, has the CAS number 212322-56-0 .

- Synonyms: It has several synonyms, including 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic Acid Ethyl Ester and N-[3-amino-4-(methylamino)benzoyl]-n-2-pyridinyl-beta-alanine Ethyl Ester .

2. This compound

- HPLC Separation: This compound can be analyzed using reverse phase (RP) HPLC methods with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry (MS) applications, formic acid can replace phosphoric acid .

- Column Type: Newcrom R1 columns, which are reverse-phase columns with low silanol activity, can be used for separation .

- Applications: The HPLC method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- General Use: EDC is a water-soluble carbodiimide often used as a carboxyl activating agent for coupling primary amines to yield amide bonds, typically in the pH range of 4.0-6.0 .

- Advantages: The urea byproduct formed is easily washed away with dilute acid, unlike other carbodiimides .

- Other applications: EDC can activate phosphate groups to form phosphomonoesters and phosphodiesters . Common uses include peptide synthesis, protein crosslinking to nucleic acids, and preparation of immunoconjugates . It is often used with N-hydroxysuccinimide (NHS) for immobilizing large biomolecules .

- Research: EDC has been used to assess the structure state of uracil nucleobases in RNA .

4. 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate

Mechanism of Action

The mechanism of action of Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyridylcarbonyl moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several benzoate esters, though key substituent differences influence properties and applications:

Key Observations :

- Compared to I-series compounds (e.g., I-6501), the target lacks isoxazole rings but incorporates a pyridine moiety, which may alter binding affinity and solubility .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride, known by its CAS number 94276-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24ClN3O3

- Molecular Weight : 377.86 g/mol

- InChI Key : HKXWNIBWJHCUFY-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, which could be attributed to its structural components that interact with microbial cell membranes.

- Anticancer Potential : Research has suggested that derivatives of similar compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyridine ring may enhance these effects by facilitating interactions with DNA or proteins involved in cancer cell proliferation.

- Analgesic and Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit analgesic and anti-inflammatory activities, potentially through inhibition of cyclooxygenase enzymes or modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against various strains of bacteria. The compound's ability to disrupt bacterial membranes was highlighted as a primary mechanism of action.

Case Study 2: Anticancer Properties

In vitro studies have shown that compounds with structural similarities to ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate can induce apoptosis in cancer cell lines. The research indicated that these compounds activate caspase pathways, leading to programmed cell death, which is crucial for developing new cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The diethylamino group may enhance the compound's ability to interact with various enzymes involved in metabolic processes.

- DNA Binding : The pyridine carbonyl moiety may facilitate binding to DNA, impacting replication and transcription processes.

- Ion Channel Modulation : Similar compounds have been shown to affect ion channels, which can influence cellular excitability and signaling pathways.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 3-(diethylamino)-4-((3-pyridylcarbonyl)amino)benzoate monohydrochloride?

- Methodology : The compound can be synthesized via sequential functionalization of the benzoate core. A typical approach involves:

Amination : Introducing the diethylamino group at the 3-position using nucleophilic substitution or reductive amination.

Acylation : Coupling the 3-pyridylcarbonyl group to the 4-amino position via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Hydrochloride Formation : Treating the free base with hydrochloric acid in a solvent like dioxane or ethanol, followed by concentration under reduced pressure to isolate the monohydrochloride salt .

- Characterization : Confirm purity and structure using H-NMR (e.g., DMSO-d solvent for detecting amine protons) and mass spectrometry .

Q. How is the crystalline structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using software like SHELXTL or OLEX2. Key parameters include bond angles, torsion angles, and disorder resolution for accurate structural assignment .

Q. What solvents are suitable for solubility testing of this compound?

- Methodology : Prioritize polar aprotic solvents (DMSO, DMF) due to the hydrochloride salt’s ionic nature. For aqueous compatibility, test phosphate-buffered saline (PBS) at physiological pH. Use UV-Vis spectroscopy or HPLC to quantify solubility limits. Note: Hydrochloride salts often exhibit higher solubility in water than free bases .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the acylation step?

- Methodology :

- Catalyst Screening : Compare coupling agents (e.g., EDC vs. DCC) with additives like DMAP or HOAt to enhance efficiency.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization).

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Monitor reaction progress via TLC or LC-MS .

Q. How should discrepancies between spectroscopic and crystallographic data be resolved?

- Methodology :

Validate NMR Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for aromatic protons near the pyridyl group.

Check for Solvent Effects : NMR chemical shifts can vary with solvent; compare data in DMSO-d vs. CDCl.

Revisit Crystallography : Ensure proper disorder modeling in SC-XRD (e.g., partial occupancy of counterions) and verify hydrogen bonding networks .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology :

- Stability Studies : Store samples under inert gas (N) at –20°C in amber vials to prevent light-induced degradation.

- Lyophilization : For aqueous formulations, lyophilize the compound and assess stability via accelerated aging tests (40°C/75% RH for 1–3 months).

- Analytical Monitoring : Use HPLC-UV or LC-MS to track degradation products (e.g., hydrolysis of the ester group) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase enzymes).

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.

- MD Simulations : Assess conformational stability in lipid bilayers or serum proteins using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.